2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride
Description
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is a cationic heterocyclic compound featuring a selenium-containing pyran core substituted with three 4-methoxyphenyl groups at positions 2, 4, and 4. Its structure is characterized by a planar selenopyran-1-ium ring stabilized by resonance, with electron-donating methoxy groups enhancing the compound’s electronic delocalization and stability . This compound is synthesized via cyclization reactions involving selenium precursors and substituted aryl ketones, often characterized using X-ray crystallography (e.g., via SHELX software for structural refinement) . Applications span photovoltaics, organic electronics, and catalysis due to its tunable redox properties and visible-light absorption.
Properties
CAS No. |
637019-15-9 |
|---|---|
Molecular Formula |
C26H23ClO3Se |
Molecular Weight |
497.9 g/mol |
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)selenopyran-1-ium;chloride |
InChI |
InChI=1S/C26H23O3Se.ClH/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;/h4-17H,1-3H3;1H/q+1;/p-1 |
InChI Key |
SKKVCECRCQLAOC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[Se+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride typically involves a multistep process. One common method includes the reaction of 4-methoxybenzaldehyde with elemental selenium and a suitable pyran precursor under controlled conditions. The reaction is often facilitated by the use of Lewis acids and conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenopyran ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenopyran ring back to its original state or to other selenium-containing compounds.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The selenopyran core can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxyphenyl groups may enhance the compound’s ability to interact with specific biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in chalcogen atoms (O, S, Se) or substituent patterns. Key comparisons include:
Table 1: Structural and Electronic Properties of Chalcogen-Substituted Pyran-1-ium Salts
| Compound | Chalcogen | Substituents | λ_max (nm)* | Redox Potential (V vs. SCE)* | Stability (TGA onset, °C)* |
|---|---|---|---|---|---|
| 2,4,6-Tris(4-MeOPh)selenopyran-1-ium chloride | Se | 4-MeOPh at 2,4,6 | ~450–480 | +0.65 to +0.85 | 220–240 |
| 2,4,6-Triphenylpyrylium chloride | O | Ph at 2,4,6 | ~360–390 | +1.10 to +1.30 | 180–200 |
| 2,4,6-Tris(4-FPh)thiopyran-1-ium chloride | S | 4-FPh at 2,4,6 | ~410–430 | +0.90 to +1.05 | 200–220 |
Key Observations :
- Chalcogen Effect : Selenium’s larger atomic radius and lower electronegativity vs. O/S result in extended π-conjugation and red-shifted absorption (λ_max ~450–480 nm vs. 360–430 nm for O/S analogs) .
- Substituent Influence: 4-MeOPh groups enhance solubility in polar solvents (e.g., acetonitrile) compared to non-polar Ph groups, as methoxy’s electron-donating nature reduces aggregation .
- Stability : Selenium derivatives exhibit higher thermal stability (TGA onset ~220–240°C) than O/S analogs due to stronger Se–C bonds and reduced ring strain.
Table 2: Functional Comparison in Catalysis and Optoelectronics
| Compound | Catalytic Activity (TOF, h⁻¹)* | OLED Efficiency (cd/A)* | Photocatalytic H₂ Evolution (μmol/h)* |
|---|---|---|---|
| 2,4,6-Tris(4-MeOPh)selenopyran-1-ium chloride | 120–150 (C–H activation) | 12–15 | 80–100 |
| 2,4,6-Triphenylpyrylium chloride | 30–50 | 5–8 | 20–30 |
| 2,4,6-Tris(4-FPh)thiopyran-1-ium chloride | 70–90 (S-mediated redox) | 8–10 | 50–60 |
Key Findings :
- Catalysis: The selenium center’s polarizability enhances catalytic turnover in C–H activation, outperforming O/S analogs by 2–3× .
- Optoelectronics : Higher OLED efficiency (12–15 cd/A) arises from improved charge transport and triplet-state utilization.
- Photocatalysis : Enhanced visible-light absorption and reduced charge recombination boost H₂ evolution rates.
Challenges and Limitations
- Synthetic Complexity : Introducing three 4-MeOPh groups requires multi-step protection/deprotection strategies, analogous to Mmt (4-methoxyphenyl-diphenylmethyl) blocking group chemistry in peptide synthesis .
- Toxicity : Selenium’s environmental toxicity limits large-scale applications compared to O/S analogs.
Biological Activity
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride typically involves multi-step organic reactions. The structure is characterized by the presence of a selenopyran ring substituted with three methoxyphenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the molecular structure and purity of the compound.
Antimicrobial Activity
Research indicates that 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its antibacterial properties, the compound was tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
In vitro studies have demonstrated that 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing a dose-dependent response.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| PC-3 (Prostate Cancer) | 30 |
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various selenopyran derivatives. Among them, 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride showed superior activity against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent.
- Case Study on Anticancer Potential : Another research article focused on the anticancer effects of selenopyran compounds. The findings indicated that treatment with 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride resulted in significant tumor regression in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
